molecular formula C21H28N2O5S B11664689 2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-(2-methylpropyl)acetamide

2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-(2-methylpropyl)acetamide

Cat. No.: B11664689
M. Wt: 420.5 g/mol
InChI Key: LHQPSMSXEBCGDO-UHFFFAOYSA-N
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Description

2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-(2-methylpropyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-(2-methylpropyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3,4-dimethoxybenzenesulfonyl chloride with 4-methylphenylamine under basic conditions.

    Acylation: The resulting sulfonamide is then acylated with 2-methylpropylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-(2-methylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)acetamide: A simpler analog with similar structural features but lacking the sulfonamide and methoxy groups.

    N-(3,4-Dimethoxyphenyl)acetamide: Another analog with the methoxy groups but without the sulfonamide and 4-methylphenyl groups.

Uniqueness

2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-(2-methylpropyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the sulfonamide and methoxy groups enhances its potential as an enzyme inhibitor and its overall reactivity in chemical reactions.

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C21H28N2O5S/c1-15(2)13-22-21(24)14-23(17-8-6-16(3)7-9-17)29(25,26)18-10-11-19(27-4)20(12-18)28-5/h6-12,15H,13-14H2,1-5H3,(H,22,24)

InChI Key

LHQPSMSXEBCGDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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